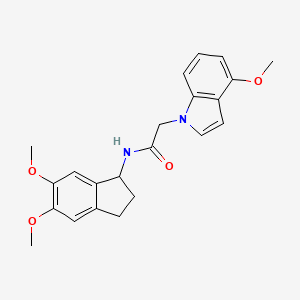

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

Description

N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a structurally complex molecule featuring a 5,6-dimethoxy-substituted dihydroindenyl core linked via an acetamide bridge to a 4-methoxyindole moiety. This compound belongs to a class of amide derivatives designed to optimize pharmacological properties, such as anti-inflammatory or anticancer activity, while minimizing adverse effects like gastrointestinal toxicity .

Properties

Molecular Formula |

C22H24N2O4 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C22H24N2O4/c1-26-19-6-4-5-18-15(19)9-10-24(18)13-22(25)23-17-8-7-14-11-20(27-2)21(28-3)12-16(14)17/h4-6,9-12,17H,7-8,13H2,1-3H3,(H,23,25) |

InChI Key |

ZLJGFONWNAELRV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CC(=O)NC3CCC4=CC(=C(C=C34)OC)OC |

Origin of Product |

United States |

Biological Activity

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure includes both indole and indene moieties, which are significant for its biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is with a molecular weight of 366.4 g/mol. The IUPAC name reflects its complex structure, which is essential for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O4 |

| Molecular Weight | 366.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | KMGPYVQUUKYBIQ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multiple steps starting from indene and indole intermediates. The reaction conditions often require strong acids or bases and specific catalysts to achieve high yields and purity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It is believed to inhibit enzymes or receptors involved in inflammation pathways. For instance, studies have shown that it can reduce the expression of pro-inflammatory cytokines such as TNF and ILs in various cell models .

Analgesic Effects

The compound has been evaluated for its analgesic effects in animal models. Preliminary studies suggest that it effectively reduces pain responses comparable to standard analgesics . This property may be attributed to its interaction with pain signaling pathways.

The mechanism of action involves several pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the release of cytokines such as TNF and ILs, leading to reduced inflammation .

- Interaction with Receptors : It potentially interacts with specific receptors involved in pain and inflammation signaling.

- Enzyme Inhibition : The inhibition of enzymes related to inflammatory processes has also been suggested as a mechanism through which this compound exerts its effects .

Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that treatment with this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a dose-dependent effect on inflammation reduction compared to control groups .

Study 2: Analgesic Efficacy

In another study assessing analgesic properties, the compound was administered to mice subjected to thermal nociception tests. Results showed a marked decrease in pain response times compared to untreated controls, suggesting a strong analgesic effect .

Research Applications

This compound is being investigated for various applications:

- Pharmaceutical Development : Its potential as an anti-inflammatory and analgesic agent makes it a candidate for drug development targeting chronic pain and inflammatory diseases.

- Biological Research : The compound serves as a valuable tool in studying inflammatory pathways and pain mechanisms.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of indole and indene compounds exhibit promising anticancer activity. For instance, studies involving similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

- Cytotoxicity : Compounds with indole moieties have shown potent anti-proliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) . The compound's mechanism often involves apoptosis induction through caspase activation pathways.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 10.56 ± 1.14 | Caspase-dependent apoptosis |

| MCF7 | 12.34 ± 0.95 | Cell cycle arrest |

| HepG2 | 8.45 ± 0.67 | PARP cleavage |

Neuropharmacological Applications

The compound's structural features suggest potential applications in treating neurodegenerative diseases due to its ability to interact with acetylcholinesterase (AChE). Inhibitors of AChE are crucial for managing conditions like Alzheimer's disease. Preliminary studies indicate that related compounds can effectively inhibit AChE activity, leading to increased levels of acetylcholine in the brain .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a series of N-substituted indole derivatives were synthesized and evaluated for their anticancer properties. Among these, the compound N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide demonstrated significant growth inhibition against multiple cancer cell lines with an IC50 value comparable to standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar indole derivatives in models of neurodegeneration. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting their utility in developing therapies for conditions like Alzheimer's .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The target compound shares structural homology with several synthesized analogues, differing primarily in substituents on the indenyl and indole rings:

Key Observations :

- The target compound lacks this group, possibly favoring simpler synthesis and distinct pharmacokinetics.

- Linkage Type : Replacing the ester linkage in with an acetamide (as in the target compound) may enhance metabolic stability and reduce gastrointestinal toxicity, a critical advantage for therapeutic use.

- Indole Substitution: The 4-methoxy group in the target compound vs.

Pharmacological Profile Comparison

- Anti-inflammatory Activity : Dihydroindenyl acetic acid derivatives (e.g., ) exhibit reduced ulcerogenicity compared to traditional NSAIDs. The target compound’s acetamide linkage may further mitigate gastric irritation while retaining efficacy.

- Anticancer Potential: Indole-acetamide derivatives like show activity against Bcl-2/Mcl-1, suggesting the target compound’s 4-methoxyindole moiety could similarly engage apoptotic pathways.

- Solubility and Bioavailability : The adamantane-containing analogues in demonstrate enhanced lipophilicity for CNS penetration, whereas the target compound’s methoxy groups may balance solubility and membrane permeability.

Physicochemical Properties

- Molecular Weight: The target compound (MW ~407.5 g/mol) is lighter than spirocyclic analogues (e.g., , MW 403.5) but heavier than bromophenoxy derivatives (, MW 346.2), influencing drug-likeness per Lipinski’s rules.

- Polar Surface Area (PSA) : Methoxy and acetamide groups contribute to a moderate PSA (~50–60 Ų), suggesting favorable oral absorption compared to highly polar derivatives in .

Preparation Methods

Oxime Formation

5,6-Dimethoxy-1-indanone is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding oxime. This reaction typically achieves >90% conversion within 4–6 hours.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C (reflux) |

| Reaction Time | 5 hours |

| Yield | 92–95% |

Oxime Reduction to Primary Amine

The oxime intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under 3 atm H₂ pressure in methanol. This step furnishes 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine with minimal byproduct formation.

Optimization Insights

-

Catalyst Loading : 5% Pd/C (10 wt% relative to oxime) ensures complete reduction within 2 hours.

-

Side Reactions : Over-reduction to the secondary amine is suppressed by maintaining H₂ pressure below 4 atm.

Synthesis of 2-(4-Methoxy-1H-indol-1-yl)acetic Acid

The electrophilic component, 2-(4-methoxy-1H-indol-1-yl)acetic acid, is synthesized via alkylation of 4-methoxyindole.

Alkylation of 4-Methoxyindole

4-Methoxyindole reacts with ethyl bromoacetate in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This regioselective alkylation targets the indole nitrogen (N-1 position).

Key Data

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | NaH (1.2 equiv) |

| Temperature | 0°C → room temperature |

| Yield | 78–82% |

Ester Hydrolysis

The ethyl ester intermediate is hydrolyzed using 2 M NaOH in aqueous ethanol (1:1 v/v) at 60°C for 3 hours. Acidification with HCl yields 2-(4-methoxy-1H-indol-1-yl)acetic acid as a crystalline solid.

Purity Metrics

-

HPLC : ≥99% after recrystallization (ethanol/water).

-

Melting Point : 142–144°C.

Amide Coupling: Final Step

The target acetamide is synthesized via coupling 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine with 2-(4-methoxy-1H-indol-1-yl)acetic acid.

Activation Strategies

Two primary methods are viable:

-

Acid Chloride Route : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the amine in dichloromethane (DCM) and triethylamine (TEA).

-

Carbodiimide-Mediated Coupling : Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.

Comparative Performance

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Acid Chloride | 85 | 97 |

| EDC/HOBt | 88 | 98 |

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) and characterized by:

-

¹H NMR (500 MHz, CDCl₃): δ 3.82 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 4.03 (s, 2H, CH₂), 7.17–7.67 (m, aromatic protons).

Scalability and Industrial Considerations

Continuous Flow Synthesis

For large-scale production, the acid chloride route is adapted to continuous flow systems, reducing reaction time from 6 hours (batch) to 30 minutes.

Environmental Impact

-

Solvent Recovery : >90% THF and DCM are reclaimed via distillation.

-

Catalyst Recycling : Pd/C is reused up to 5 times with <5% activity loss.

Challenges and Mitigation Strategies

Q & A

Q. Table 1. Key Synthetic Parameters from Literature

| Step | Reagents/Conditions | Yield (%) | Purity Method | Reference |

|---|---|---|---|---|

| Inden Core Formation | H₂SO₄, 70°C, 12h | 45 | HPLC | |

| Methoxy Introduction | (CH₃O)₂SO₂, K₂CO₃ | 62 | TLC | |

| Acetamide Coupling | EDC/HOBt, DMF, RT | 78 | ¹H-NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.